
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester, also known as methyl malonate, is an organic compound with the molecular formula C5H8O4. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester can be synthesized through the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, dimethyl-, monomethyl ester involves the continuous esterification process, where malonic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce malonic acid and methanol in the presence of a strong acid or base.
Alkylation: The compound can undergo alkylation reactions with alkyl halides to form substituted malonic esters.
Decarboxylation: Upon heating, the ester can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Alkylation: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium ethoxide).
Decarboxylation: Heating the ester to high temperatures (e.g., 150-200°C).
Major Products
Hydrolysis: Malonic acid and methanol.
Alkylation: Substituted malonic esters.
Decarboxylation: Acetic acid and carbon dioxide.
科学的研究の応用
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the study of metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and as an intermediate in the production of drugs.
Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of propanedioic acid, dimethyl-, monomethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of malonic acid and methanol. In alkylation reactions, the ester enolate formed in the presence of a strong base reacts with alkyl halides to produce substituted malonic esters. During decarboxylation, the ester undergoes thermal decomposition to yield acetic acid and carbon dioxide.
類似化合物との比較
Similar Compounds
Malonic acid, dimethyl ester:
Propanedioic acid, diethyl ester:
Uniqueness
Propanedioic acid, 2,2-dimethyl-, 1-methyl ester is unique due to its single ester group, which provides distinct reactivity compared to its diester counterparts. This unique structure allows for selective reactions and applications in organic synthesis that are not possible with other similar compounds.
特性
分子式 |
C6H9O4- |
|---|---|
分子量 |
145.13 g/mol |
IUPAC名 |
3-methoxy-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)/p-1 |
InChIキー |
ZFYWXMJNWOVLMZ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C(=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL]-N-METHYL-2-NITROANILINE](/img/structure/B8708466.png)

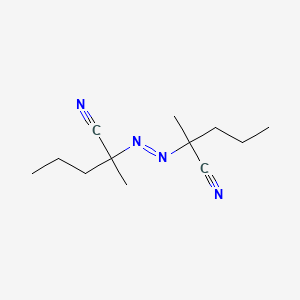
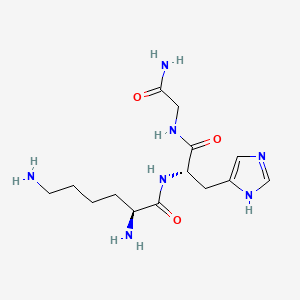
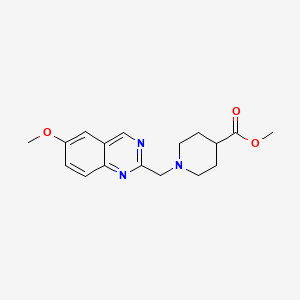
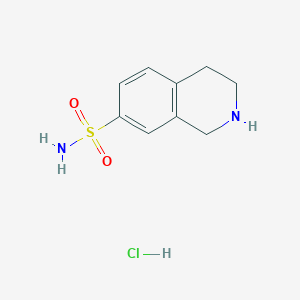

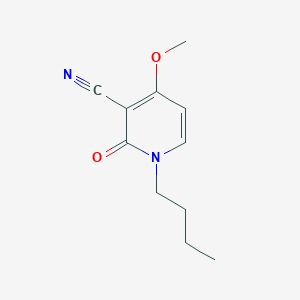
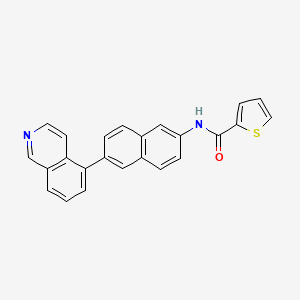
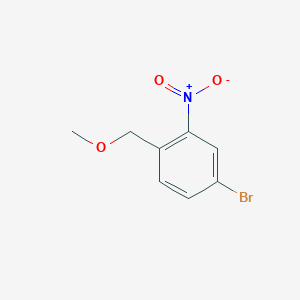
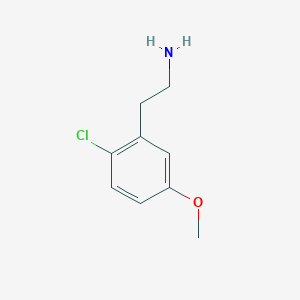
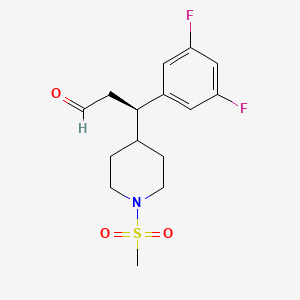
![[1,4]Diazepan-1-yl-morpholin-4-yl-methanone](/img/structure/B8708526.png)

